
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide, also known as OPB-31121, is a chemical compound that has been studied for its potential use as a pharmacological agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several scientific studies.
Wirkmechanismus
The mechanism of action of N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory effects, it has been shown to have antioxidant properties and may have potential use in the treatment of neurodegenerative diseases. It has also been shown to have effects on glucose metabolism and may have potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, its mechanism of action has been studied in detail, which can aid in the design of experiments to investigate its effects. However, one limitation is that its solubility in water is relatively low, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide. One area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, its effects on glucose metabolism and potential use in the treatment of diabetes warrant further investigation. Further studies on its mechanism of action and potential use in the treatment of inflammatory and neurodegenerative diseases may also be of interest.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide involves a multi-step process that begins with the reaction of propargyl bromide with 2-butanone to form 2-butyn-1-ol. This intermediate is then reacted with oxirane to form the oxiranyl alcohol, which is then converted to the final product through a series of reactions involving lithium aluminum hydride and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide has been studied for its potential use in a variety of scientific research applications. One area of research that has been explored is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide can inhibit the growth of cancer cells and induce cell death in vitro. Additionally, it has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(14)13(8-4-2)10-11-7-5-9-15-11/h2,11H,5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXQNHNFGODIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#C)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)
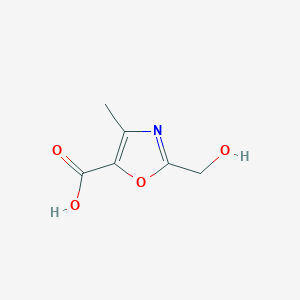
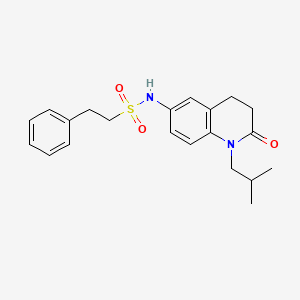
![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)
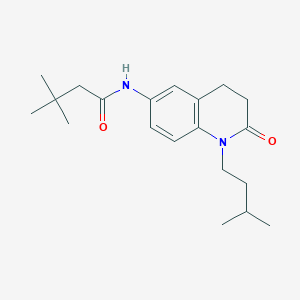
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
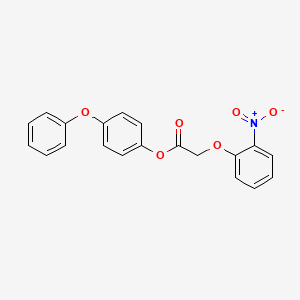
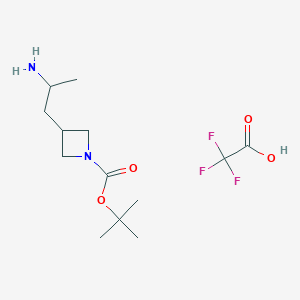

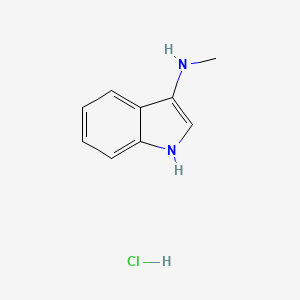
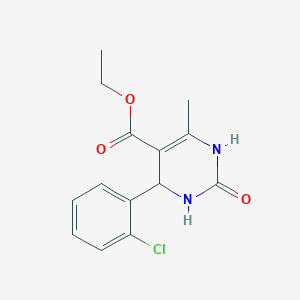
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)